1-azido-2-chloro-4-iodobenzene
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Overview
Description
1-Azido-2-chloro-4-iodobenzene (ACIB) is a chemical compound with the molecular formula C6H3ClIN3O. It is an organo-iodine compound and is a derivative of benzene. It is an important intermediate in the synthesis of various organic compounds and is used in a variety of applications.
Scientific Research Applications
1-azido-2-chloro-4-iodobenzene is used in a variety of scientific research applications. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. 1-azido-2-chloro-4-iodobenzene is also used in the synthesis of materials for use in optical and electronic devices.
Mechanism of Action
1-azido-2-chloro-4-iodobenzene is an organo-iodine compound and is a derivative of benzene. The mechanism of action of 1-azido-2-chloro-4-iodobenzene is based on its ability to form covalent bonds with other molecules. It is able to form strong covalent bonds with a variety of organic molecules, including those found in pharmaceuticals, pesticides, and dyes.
Biochemical and Physiological Effects
1-azido-2-chloro-4-iodobenzene has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of enzymes involved in the breakdown of lipids and proteins. In addition, 1-azido-2-chloro-4-iodobenzene has been found to inhibit the activity of enzymes involved in DNA and RNA synthesis.
Advantages and Limitations for Lab Experiments
The use of 1-azido-2-chloro-4-iodobenzene in laboratory experiments has several advantages. It is relatively inexpensive and is easily synthesized. It is also highly stable, and can be stored for long periods of time without degradation. However, there are some limitations associated with the use of 1-azido-2-chloro-4-iodobenzene in laboratory experiments. It is not water soluble, and must be dissolved in an organic solvent before use. In addition, 1-azido-2-chloro-4-iodobenzene is highly toxic, and should be handled with caution.
Future Directions
The potential applications of 1-azido-2-chloro-4-iodobenzene are vast, and there are numerous future directions for research. One potential application is in the development of new pharmaceuticals. 1-azido-2-chloro-4-iodobenzene could be used to synthesize new compounds with novel therapeutic effects. Another potential application is in the development of new materials for use in optical and electronic devices. 1-azido-2-chloro-4-iodobenzene could also be used in the synthesis of polymers, such as polyurethanes and polyesters. Finally, 1-azido-2-chloro-4-iodobenzene could be used in the development of new pesticides and dyes.
Synthesis Methods
1-azido-2-chloro-4-iodobenzene can be synthesized by a number of methods, including the Grignard reaction, the Wittig reaction, the Ullmann reaction, and the Suzuki reaction. The Grignard reaction is the most commonly used method for synthesizing 1-azido-2-chloro-4-iodobenzene. This method involves the reaction of a Grignard reagent with a halogenated benzene derivative. The reaction is catalyzed by a base, such as potassium tert-butoxide.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azido-2-chloro-4-iodobenzene involves the conversion of 2-chloro-4-iodophenol to 1-azido-2-chloro-4-iodobenzene through a series of reactions.", "Starting Materials": [ "2-chloro-4-iodophenol", "Sodium azide", "Copper(I) iodide", "Sodium ascorbate", "Dimethylformamide (DMF)", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-iodophenol in DMF and add sodium azide to the solution. Stir the mixture at room temperature for several hours to form 2-azido-4-iodophenol.", "Step 2: Add copper(I) iodide and sodium ascorbate to the reaction mixture and stir at room temperature for several hours to form 1-azido-2-chloro-4-iodobenzene.", "Step 3: Purify the product by column chromatography using a mixture of DMF and acetic acid as the eluent." ] } | |
CAS RN |
85224-43-7 |
Molecular Formula |
C6H3ClIN3 |
Molecular Weight |
279.5 |
Purity |
95 |
Origin of Product |
United States |
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